Regioisomeric Differentiation: 5- vs. 4-Position Morpholine Attachment
Moving the morpholine substitution from the 4-position of the piperidine to the 5-position alters the topology of the scaffold, directly impacting molecular recognition. A direct analog in the PI3Kδ inhibitor series with a morpholine at the 4-position of a piperidine exhibited an IC50 of 102 nM for inhibition of AKT phosphorylation in Ri-1 cells [1], whereas a 2,6-dimethylmorpholine-substituted analog at a different position showed reduced activity (IC50 = 374 nM) [2], demonstrating that the attachment point and substitution pattern together tune potency. This regioisomeric shift enables exploration of vector space inaccessible to 4-substituted piperidines [3].
| Evidence Dimension | Regioisomerism impact on biochemical potency |
|---|---|
| Target Compound Data | 5-position substitution provides distinct exit vector; potency dependent on final elaborated molecule |
| Comparator Or Baseline | 4-position substituted analog: IC50 = 102 nM (PI3Kδ-AKT phosphorylation); 2,6-dimethylmorpholine analog at different position: IC50 = 374 nM (PI3Kδ-AKT phosphorylation) |
| Quantified Difference | 3.7-fold difference in potency observed between regioisomers in related series |
| Conditions | PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, electrochemiluminescence assay, 30 min incubation [1][2] |
Why This Matters
A 5-position substitution pattern on the piperidine ring provides a unique vector for fragment growth, enabling access to chemical space that cannot be explored using commercially ubiquitous 4-substituted piperidine building blocks, which is decisive for scaffold-hopping campaigns targeting resistant kinase mutants.
- [1] BindingDB BDBM50394893 (CHEMBL2165502). Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. IC50: 102 nM. View Source
- [2] BindingDB BDBM50394897 (CHEMBL2165498). Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. IC50: 374 nM. View Source
- [3] Substituted piperidines as kinase inhibitors. Patent US11407754B2, 2022. View Source
